molecular formula C9H12N2O2 B13008457 2-(3-Amino-4-methylphenoxy)acetamide

2-(3-Amino-4-methylphenoxy)acetamide

Cat. No.: B13008457
M. Wt: 180.20 g/mol
InChI Key: AINRCDMVZSSLAB-UHFFFAOYSA-N
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Description

2-(3-Amino-4-methylphenoxy)acetamide is an organic compound with the CAS Registry Number 1263210-85-0 . This amino acetamide derivative has a molecular formula of C 9 H 12 N 2 O 2 and a molecular weight of 180.20 g/mol . Its structure features both an amino group and an acetamide group linked by a phenoxy ether, making it a valuable chemical building block for researchers in medicinal chemistry and organic synthesis. The primary research applications for this compound include its use as a key synthetic intermediate or a molecular scaffold. Compounds with similar structures, such as those featuring acetamido and amino groups on an aromatic ring system, are frequently explored in the development of novel antimicrobial agents . The presence of multiple functional groups allows for diverse chemical modifications, enabling the creation of compound libraries for structure-activity relationship (SAR) studies and biological screening. While the specific biological activity and mechanism of action for 2-(3-Amino-4-methylphenoxy)acetamide are not fully characterized, its structural features are consistent with molecules that interact with various biological targets. Researchers value this compound for its potential in designing and synthesizing new molecules with possible bioactive properties. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(3-amino-4-methylphenoxy)acetamide

InChI

InChI=1S/C9H12N2O2/c1-6-2-3-7(4-8(6)10)13-5-9(11)12/h2-4H,5,10H2,1H3,(H2,11,12)

InChI Key

AINRCDMVZSSLAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-methylphenoxy)acetamide typically involves the reaction of 3-amino-4-methylphenol with chloroacetic acid or its derivatives under basic conditions. The reaction proceeds through nucleophilic substitution, where the phenol group attacks the chloroacetic acid, forming the phenoxyacetamide linkage. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of 2-(3-Amino-4-methylphenoxy)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development
2-(3-Amino-4-methylphenoxy)acetamide serves as a precursor in the synthesis of pharmaceuticals targeting inflammation and infection. Its structural properties allow it to interact with biological systems effectively, making it a candidate for developing anti-inflammatory drugs and antibiotics.

2. Cancer Research
Research indicates that compounds similar to 2-(3-Amino-4-methylphenoxy)acetamide exhibit anti-cancer properties by inhibiting histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology.

Agricultural Chemistry

1. Pesticide Development
The derivatives of 2-(3-Amino-4-methylphenoxy)acetamide are being explored for their efficacy as agrochemicals. These compounds may be designed to target specific pests or diseases affecting crops, thereby enhancing agricultural productivity while minimizing environmental impact.

Biochemical Research

1. Mechanistic Studies
In biochemical studies, 2-(3-Amino-4-methylphenoxy)acetamide is utilized to investigate the mechanisms of action of certain enzymes and receptors. Its ability to modify protein interactions makes it valuable in understanding cellular processes and signaling pathways.

2. Toxicological Studies
The compound has been evaluated for its toxicity profile in various biological systems, providing insights into its safety for potential therapeutic uses. Studies have demonstrated low toxicity levels in animal models, indicating its feasibility for further development.

Data Table: Comparison of Applications

Application AreaSpecific Use CasesResearch Findings
PharmaceuticalsAnti-inflammatory drugs, antibioticsInduces apoptosis in cancer cells
Agricultural ChemistryDevelopment of pesticidesPotential to enhance crop resistance
Biochemical ResearchMechanistic studies on enzymes and receptorsLow toxicity observed in animal models

Case Studies

Case Study 1: Cancer Therapeutics
A study investigating the effects of 2-(3-Amino-4-methylphenoxy)acetamide on various cancer cell lines revealed that the compound effectively inhibits cell growth and induces apoptosis through HDAC inhibition. This study highlights the compound's potential as part of combination therapies for cancer treatment.

Case Study 2: Agricultural Applications
Research into the agricultural applications of derivatives of 2-(3-Amino-4-methylphenoxy)acetamide showed promising results in enhancing resistance against specific pests. Field trials indicated a significant reduction in pest populations when applied as a pesticide, demonstrating its effectiveness and potential commercial viability.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Receptor-Specific Agonists: Pyridazinone Derivatives

Pyridazin-3(2H)-one derivatives with acetamide moieties, such as N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide , exhibit mixed FPR1/FPR2 agonist activity. In contrast, N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide is a potent and specific FPR2 agonist. Both activate calcium mobilization and chemotaxis in human neutrophils, highlighting the role of substituent positioning (e.g., methoxy at 3- vs. 4-position) in receptor selectivity .

Anticancer Agents: Quinazoline Sulfonyl Acetamides

Acetamide derivatives bearing quinazoline sulfonyl groups, such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) , demonstrate remarkable activity against HCT-1, SF268, and MCF-7 cancer cell lines. The incorporation of heterocyclic groups (e.g., pyrrolidinyl, piperidinyl) enhances cytotoxicity, suggesting that electron-donating substituents and bulky side chains improve anticancer efficacy .

Anti-inflammatory Agents: Quinazolinone-Acetamide Hybrids

2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides, such as 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide, exhibit moderate anti-inflammatory activity. Ethylamino substituents may enhance hydrogen bonding with inflammatory targets while reducing gastrointestinal toxicity .

Enzyme Inhibitors: 17β-HSD2-Targeting Acetamides

Structural modifications in acetamide derivatives significantly impact enzyme inhibition. For instance:

  • 2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (13) shows potent 17β-HSD2 inhibition due to hydrophobic interactions from the phenethyl group.
  • N-Butyl-2-(3-chloro-4-hydroxyphenyl)acetamide (15) achieves enhanced activity via alkyl chain interactions with the enzyme’s hydrophobic pocket.
    These findings underscore the importance of aromatic and alkyl extensions in optimizing ligand-enzyme binding .

Comparative Analysis Table

Compound Name / Class Key Structural Features Biological Activity Potency/Selectivity Insights Reference
FPR2-Specific Pyridazinone Acetamide 4-Methoxybenzyl, Bromophenyl FPR2 agonist, neutrophil activation Positional isomerism dictates selectivity
Quinazoline Sulfonyl Acetamide (38) Pyrrolidinyl, Methoxyphenyl Anticancer (HCT-1, MCF-7) Heterocyclic groups boost cytotoxicity
Quinazolinone-Acetamide Hybrid Ethylamino, Phenylquinazolinone Anti-inflammatory Superior to Diclofenac, lower toxicity
17β-HSD2 Inhibitor (13) Phenethyl, 3-Chloro-4-hydroxyphenyl Enzyme inhibition Aromatic interactions enhance potency

Key Research Findings and Structure-Activity Relationships (SAR)

  • Substituent Positioning: Methoxy groups at the 4-position (vs. 3-) in pyridazinone derivatives improve FPR2 specificity .
  • Hydrophobic Extensions : Alkyl chains (e.g., butyl) or aromatic rings (e.g., phenethyl) enhance enzyme inhibition by engaging hydrophobic pockets .
  • Heterocyclic Integration : Quinazoline sulfonyl groups increase anticancer activity, likely through DNA intercalation or kinase inhibition .
  • Safety Profiles: Anti-inflammatory acetamides with amino substituents exhibit reduced ulcerogenic risks compared to classical NSAIDs .

Biological Activity

2-(3-Amino-4-methylphenoxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical formula of 2-(3-Amino-4-methylphenoxy)acetamide is C10H12N2O2C_{10}H_{12}N_{2}O_{2}. The compound features an acetamide group linked to a phenoxy structure with an amino substituent, which contributes to its biological activity. The presence of the amino group enhances the compound's ability to interact with biological targets.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of 2-(3-Amino-4-methylphenoxy)acetamide and its analogs. The compound has shown promising results against various cancer cell lines. For instance:

  • Cell Line Sensitivity : In a study assessing the cytotoxic effects of related phenoxyacetamides, compounds with similar structures exhibited IC50 values ranging from 0.33 to 0.78 µM against MLL-AF9 leukemia cells, indicating significant growth inhibition .
CompoundCell LineIC50 (µM)Selectivity Index
2-(3-Amino-4-methylphenoxy)acetamideMLL-AF90.7834
Analog AMLL-AF90.3332
Analog BHM-2 Control>90-

The mechanism by which 2-(3-Amino-4-methylphenoxy)acetamide exerts its anticancer effects involves multiple pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer types by inducing apoptosis and disrupting cell cycle progression.
  • Targeting Specific Pathways : Research indicates that compounds within this class can inhibit key signaling pathways involved in cancer cell survival and proliferation, such as the EGFR pathway .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of 2-(3-Amino-4-methylphenoxy)acetamide. Modifications at specific positions on the phenyl ring or changes in the acetamide group can significantly affect biological activity:

  • Hydrophobicity and Polarity : Variations in hydrophobicity (clogP values) influence cellular permeability and selectivity towards cancer cells. Compounds with higher polarity tend to show improved selectivity and metabolic stability .

Case Studies

Several case studies have highlighted the efficacy of 2-(3-Amino-4-methylphenoxy)acetamide in preclinical settings:

  • Study on Leukemia Cells : A comprehensive evaluation showed that this compound inhibited leukemia cell growth with a notable selectivity index, suggesting potential for targeted therapy .
  • T3SS Inhibition : In another context, derivatives based on the phenoxyacetamide scaffold were tested for their ability to inhibit the Type III secretion system (T3SS) in Pseudomonas aeruginosa, demonstrating its versatility beyond anticancer applications .

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